molecular formula C4H7BrO2 B566160 2-Bromoisobutyric-d6 Acid CAS No. 1219795-23-9

2-Bromoisobutyric-d6 Acid

Cat. No. B566160
M. Wt: 173.039
InChI Key: XXSPGBOGLXKMDU-WFGJKAKNSA-N
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Description

2-Bromoisobutyric-d6 Acid is a biochemical used for proteomics research . It is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2, and its molecular weight is 173.04 .


Synthesis Analysis

Ethyl 2-bromoisobutyrate, a related compound, is synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures .


Molecular Structure Analysis

The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2 . The structure of a similar compound, 2-Bromobutyric acid, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Bromobutyric acid is used as a building block chemical, such as in the preparation of Levetiracetam, an anticonvulsant medication . The production of (±)-2-Bromobuyric acid may be prepared by the acid-catalyzed Hell–Volhard–Zelinsky reaction, where butyric acid is treated with elemental bromine .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP)

2-Bromoisobutyric acid derivatives are utilized in Atom Transfer Radical Polymerization (ATRP), a method for producing polymers with precise structures. For instance, a derivative of 2-bromoisobutyric acid has been used for the ATRP of methyl methacrylate (MMA), showing that the polymerization rate follows first-order kinetics and the polydispersity indices of the polymer remain low up to high conversions. This process demonstrates the utility of 2-bromoisobutyric acid derivatives in creating polymers with specific end-group functionalities that exhibit strong emission in the blue-light area, potentially useful for developing materials with unique optical properties (Gu et al., 2010).

Synthesis and Material Science

The synthesis process of bromoisobutyryl esterified starch demonstrates another application, where 2-bromoisobutyric acid derivatives are used to modify starch, enhancing its properties for applications such as adhesion and film formation. The modified starch shows improved paste stabilities and adhesion to fibers, indicating potential for use in textile sizing and possibly in biodegradable packaging materials (Li et al., 2019).

Biochemical Studies

In biochemical research, deuterium-labeled 2-bromoisobutyric acid derivatives are employed to investigate metabolic pathways in plants. For example, D6-GABA, a derivative, has been used to study the uptake, translocation, and metabolism of exogenous gamma-aminobutyric acid (GABA) in citrus seedlings. This research provides insights into how plants metabolize externally applied compounds, which is critical for understanding plant physiology and for applications in agriculture (Hijaz & Killiny, 2020).

Polymer Science

The development of new polymers with specific functionalities is another key application. Research has shown that 2-bromoisobutyric acid derivatives can initiate polymerization processes that result in materials with specific characteristics, such as enhanced adhesive properties or tailored mechanical strengths. For instance, the study on the synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid highlights the role of this compound in creating intermediates for further polymer synthesis, showcasing the versatility of 2-bromoisobutyric acid derivatives in material science (Ragan et al., 2010).

Safety And Hazards

2-Bromoisobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPGBOGLXKMDU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoisobutyric-d6 Acid

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